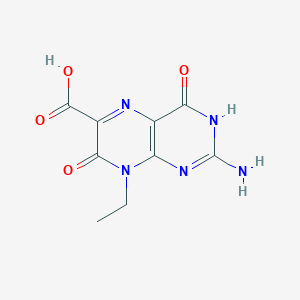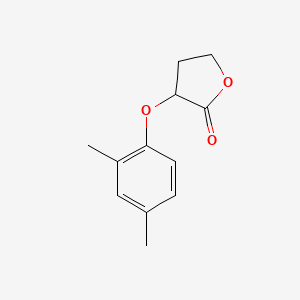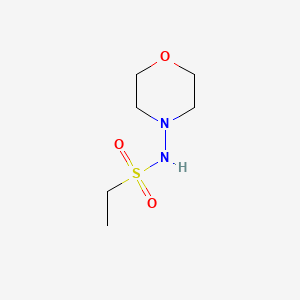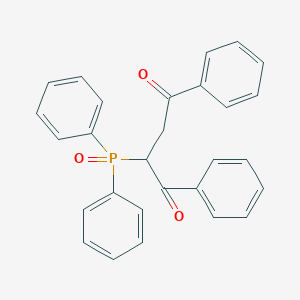
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromoethyl group and a nitro group attached to the isoindole ring
Métodos De Preparación
The synthesis of 2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-nitro-1h-isoindole-1,3(2h)-dione with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal functions . These interactions can trigger various cellular pathways, including apoptosis and cell cycle arrest, contributing to its biological activities.
Comparación Con Compuestos Similares
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione can be compared with other similar compounds, such as:
2-(2-Bromoethyl)-1h-isoindole-1,3(2h)-dione: Lacks the nitro group, resulting in different reactivity and biological properties.
5-Nitro-1h-isoindole-1,3(2h)-dione:
2-(2-Iodoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione: The iodoethyl group can undergo similar reactions as the bromoethyl group but with different reactivity and selectivity.
These comparisons highlight the unique features of this compound, such as its dual functional groups, which contribute to its versatility in chemical and biological research.
Propiedades
Número CAS |
6321-16-0 |
|---|---|
Fórmula molecular |
C10H7BrN2O4 |
Peso molecular |
299.08 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H7BrN2O4/c11-3-4-12-9(14)7-2-1-6(13(16)17)5-8(7)10(12)15/h1-2,5H,3-4H2 |
Clave InChI |
MYLMHXLPHPUQQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

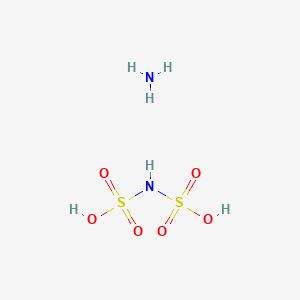
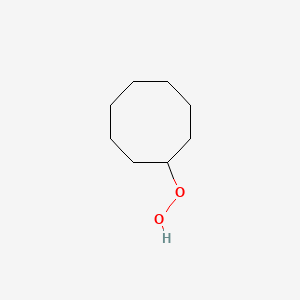
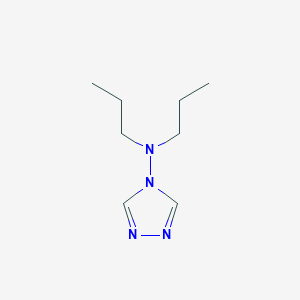


![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
